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molecular formula C12H9BrO2 B8276307 2-Bromo-6,7-dimethyl naphtho-1,4-quinone

2-Bromo-6,7-dimethyl naphtho-1,4-quinone

Cat. No. B8276307
M. Wt: 265.10 g/mol
InChI Key: PZZQPQYCZKWEEN-UHFFFAOYSA-N
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Patent
US04032544

Procedure details

An aqueous solution of sodium azide (4.4 g; 0.068 mole) was added at once to a refluxing suspension of 2-bromo-6,7-dimethyl naphtho-1,4-quinone (13.8 g; 0.052 mole) in ethanol (130 ml) and the resulting red solution refluxed for a further 2 mins. After cooling in ice the precipitated azide was separated, washed well with water and recrystallised from ethanol as an orange-red solid, m.p. 116°-119° C. (d).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].Br[C:6]1[C:7]([C:9]2[C:14]([C:15](=[O:17])[CH:16]=1)=[CH:13][C:12]([CH3:18])=[C:11]([CH3:19])[CH:10]=2)=[O:8].[N-]=[N+]=[N-]>C(O)C>[N:1]([C:16]1[C:15]([C:14]2[C:9]([C:7](=[O:8])[CH:6]=1)=[CH:10][C:11]([CH3:19])=[C:12]([CH3:18])[CH:13]=2)=[O:17])=[N+:2]=[N-:3] |f:0.1|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
BrC=1C(=O)C2=CC(=C(C=C2C(C1)=O)C)C
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting red solution refluxed for a further 2 mins
Duration
2 min
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol as an orange-red solid, m.p. 116°-119° C. (d)

Outcomes

Product
Name
Type
Smiles
N(=[N+]=[N-])C=1C(=O)C2=CC(=C(C=C2C(C1)=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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